ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a purine base linked to a piperidine and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the purine base, which is then reacted with piperidine and piperazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process would be optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-piperidinecarboxylate: A simpler analog that lacks the purine base.
Ethyl N-Boc-piperidine-4-carboxylate: Another analog with a different protecting group.
Piperazine derivatives: Compounds with similar piperazine moieties but different functional groups.
Uniqueness
Ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate is unique due to its combination of a purine base with piperidine and piperazine moieties. This unique structure may confer specific biological activities and interactions that are not observed with simpler analogs.
Properties
Molecular Formula |
C18H25N7O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 4-[1-(7H-purin-6-yl)piperidine-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25N7O3/c1-2-28-18(27)25-9-7-24(8-10-25)17(26)13-3-5-23(6-4-13)16-14-15(20-11-19-14)21-12-22-16/h11-13H,2-10H2,1H3,(H,19,20,21,22) |
InChI Key |
PAWQIQPCAUWCJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.